Milsaperidone

Description

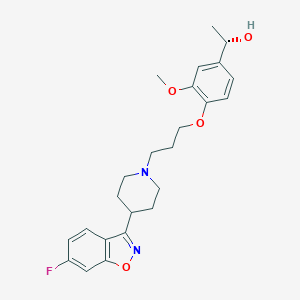

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKZGLWZGZQVHA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501373-88-2 | |

| Record name | P-88-8991, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501373882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-88-8991, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SV1ZOG031 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Milsaperidone: A Technical Guide to its Mechanism of Action at Dopamine D2 and Serotonin 5-HT2A Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Milsaperidone (also known as VHX-896 and by the tentative brand name Bysanti™) is an atypical antipsychotic agent under development for the treatment of schizophrenia and bipolar disorder. As the active metabolite of the established antipsychotic iloperidone, this compound shares its primary mechanism of action: potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. Clinical studies have demonstrated the bioequivalence of this compound and iloperidone, suggesting that the extensive pharmacological data for iloperidone can largely inform our understanding of this compound's activity. This guide provides an in-depth technical overview of the molecular interactions, signaling pathways, and experimental methodologies relevant to this compound's effects on the D2 and 5-HT2A receptor systems.

Core Mechanism of Action at D2 and 5-HT2A Receptors

The therapeutic efficacy of atypical antipsychotics like this compound is widely attributed to their combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to a favorable balance of antipsychotic effects while minimizing the risk of extrapyramidal symptoms (EPS) associated with older, typical antipsychotics that primarily target D2 receptors.

-

Dopamine D2 Receptor Antagonism: this compound acts as an antagonist at D2 receptors, which are predominantly expressed in the striatum, nucleus accumbens, and pituitary gland. These receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of D2 receptors in the mesolimbic pathway is thought to be the primary mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.

-

Serotonin 5-HT2A Receptor Antagonism: this compound also exhibits high-affinity antagonism at 5-HT2A receptors, which are abundant in the cerebral cortex. These receptors are GPCRs that couple to Gq/11 proteins. Blockade of 5-HT2A receptors is hypothesized to enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms of schizophrenia. Furthermore, 5-HT2A antagonism in the striatum may counteract the effects of D2 blockade, reducing the likelihood of EPS.

Quantitative Pharmacological Data

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the binding affinities and functional potencies of its parent compound, iloperidone. Given the established bioequivalence and similar binding profiles, these values are presented as a close approximation for this compound.[1]

Table 1: Iloperidone In Vitro Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Species | Reference |

| Dopamine D2 | 6.3 | Human | [2] |

| Serotonin 5-HT2A | 5.6 | Human | [2][3][4] |

Ki values represent the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: Iloperidone In Vitro Functional Antagonist Potency (pKB)

| Receptor Subtype | pKB | Assay Type | Reference |

| Dopamine D2A | 7.53 | cAMP accumulation | [5] |

pKB is the negative logarithm of the KB, the equilibrium dissociation constant for an antagonist. A higher pKB value indicates greater antagonist potency.

Signaling Pathways and Mechanism of Antagonism

This compound's antagonism at D2 and 5-HT2A receptors interrupts their respective downstream signaling cascades.

Dopamine D2 Receptor Signaling Pathway

D2 receptors are Gi/o-coupled. Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, binds to the D2 receptor without activating it, thereby preventing dopamine-induced inhibition of adenylyl cyclase and maintaining baseline cAMP levels.

Caption: this compound antagonism of the D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

5-HT2A receptors are Gq/11-coupled. Activation by serotonin stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This compound's antagonism prevents this cascade from occurring in response to serotonin.

Caption: this compound antagonism of the 5-HT2A receptor signaling pathway.

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize the interaction of compounds like this compound with D2 and 5-HT2A receptors.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a test compound (e.g., this compound) for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for D2 and 5-HT2A receptors.

Materials:

-

Cell membranes expressing the human recombinant D2 or 5-HT2A receptor.

-

Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Preparation: Thaw cell membrane preparations and resuspend in assay buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Dry the filter plates, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Generalized workflow for a radioligand binding assay.

In Vitro Functional Assay (for pKB determination)

These assays measure the ability of a compound to act as an antagonist by inhibiting the functional response induced by a known agonist.

Objective: To determine the functional antagonist potency (pKB) of this compound at D2 and 5-HT2A receptors.

Materials:

-

Intact cells expressing the human recombinant D2 or 5-HT2A receptor.

-

A known agonist for the respective receptor (e.g., dopamine for D2, serotonin for 5-HT2A).

-

Test compound (this compound) at various concentrations.

-

Assay-specific reagents (e.g., cAMP detection kit for D2, calcium-sensitive fluorescent dye for 5-HT2A).

-

Plate reader capable of detecting the relevant signal (e.g., luminescence for cAMP, fluorescence for calcium).

Procedure (Example: 5-HT2A Calcium Flux Assay):

-

Cell Plating: Plate cells expressing the 5-HT2A receptor in a 96-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a specific period.

-

Agonist Stimulation: Add a fixed concentration of serotonin (agonist) to stimulate the 5-HT2A receptors.

-

Signal Detection: Immediately measure the change in fluorescence using a plate reader. The fluorescence intensity is proportional to the intracellular calcium concentration.

-

Data Analysis: Plot the agonist-induced response against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the agonist's maximal response) is determined. The pKB is then calculated using the Schild equation or a similar pharmacological model.

Caption: Generalized workflow for an in vitro functional antagonist assay.

Conclusion

This compound is an atypical antipsychotic that functions as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. Its bioequivalence with iloperidone allows for the leveraging of a substantial body of pharmacological data to understand its mechanism of action. The balanced D2/5-HT2A antagonism is central to its therapeutic profile, aiming to provide robust antipsychotic efficacy with a reduced risk of extrapyramidal side effects. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further studies directly characterizing the in vivo receptor occupancy and functional consequences of this compound are warranted to fully elucidate its clinical pharmacology.

References

- 1. vandapharma.com [vandapharma.com]

- 2. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Functional characterization of the novel antipsychotic iloperidone at human D2, D3, alpha 2C, 5-HT6, and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Milsaperidone (VHX-896): A Technical Overview of its Chemical Structure, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milsaperidone, also known by its developmental code VHX-896 and proposed brand name Bysanti™, is an investigational atypical antipsychotic being developed by Vanda Pharmaceuticals.[1][2] It is the (S)-isomer of the active hydroxylated metabolite of iloperidone, a previously approved antipsychotic agent.[3] this compound is currently under regulatory review for the treatment of schizophrenia and bipolar I disorder and is in late-stage clinical development as an adjunctive therapy for major depressive disorder.[4][5] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of this compound, intended for professionals in the field of drug development and neuroscience research.

Chemical Structure and Properties

This compound is a new chemical entity that is structurally related to its parent drug, iloperidone.[6] The key structural difference is the reduction of a ketone group in iloperidone to a secondary alcohol in this compound, introducing a chiral center.

| Property | Value | Reference |

| IUPAC Name | (1S)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol | [2] |

| Developmental Code | VHX-896, P-88 | [1] |

| CAS Number | 501373-88-2 | [2] |

| Molecular Formula | C24H29FN2O4 | [2] |

| Molar Mass | 428.504 g·mol−1 | [2] |

| Chemical Class | Atypical antipsychotic, Benzisoxazole derivative | [1] |

Synthesis of this compound

The synthesis of this compound involves the stereoselective reduction of the ketone moiety of iloperidone. While the precise, industrial-scale synthetic protocol is proprietary to the developing pharmaceutical company, a general synthetic pathway can be outlined. The synthesis of the precursor, iloperidone, is well-documented and typically involves the N-alkylation of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone.

The final and critical step in the synthesis of this compound is the enantioselective reduction of the ketone in iloperidone to yield the desired (S)-alcohol.

Proposed Experimental Protocol for Stereoselective Reduction

A plausible laboratory-scale method for this transformation would involve the use of a chiral reducing agent or a catalyst system that can stereoselectively reduce the ketone. One common approach is the use of a borane reducing agent in the presence of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.

Reaction: Stereoselective reduction of 1-(4-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethan-1-one (Iloperidone) to (S)-1-(4-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethan-1-ol (this compound).

Reagents and Conditions:

-

Substrate: Iloperidone

-

Solvent: Anhydrous tetrahydrofuran (THF)

-

Catalyst: (R)-CBS-oxazaborolidine

-

Reducing Agent: Borane-dimethyl sulfide complex (BMS)

-

Temperature: The reaction is typically carried out at low temperatures, for example, -20°C to 0°C, to enhance stereoselectivity.

-

Workup: The reaction is quenched with methanol, followed by an aqueous workup and extraction with an organic solvent.

-

Purification: The crude product would be purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

Note: The specific enantiomer of the CBS catalyst used determines the stereochemistry of the resulting alcohol. For the synthesis of the (S)-isomer, the (R)-CBS catalyst would be employed. The enantiomeric excess of the final product would need to be determined using a suitable chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Pharmacological Profile

This compound is an atypical antipsychotic that exhibits a multi-receptor antagonist profile.[1] Its therapeutic effects are believed to be mediated through its interaction with dopamine and serotonin receptors.[7]

Mechanism of Action

The primary mechanism of action of this compound involves antagonism at dopamine D2 and serotonin 5-HT2A receptors.[7] This dual antagonism is a characteristic feature of many atypical antipsychotics and is thought to contribute to their efficacy against the positive and negative symptoms of schizophrenia, respectively, with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.

Receptor Binding Affinity

This compound has been shown to have a high affinity for several neurotransmitter receptors. The following table summarizes the receptor binding affinities (Ki values) for the active metabolite of iloperidone, which corresponds to this compound.

| Receptor | Ki (nM) |

| Serotonin 5-HT2A | 5.6 |

| Dopamine D2 | 6.2 |

| Dopamine D3 | 7.1 |

| Adrenergic α1 | 3.2 |

| Adrenergic α2c | 7.7 |

| Serotonin 5-HT6 | 41 |

| Serotonin 5-HT7 | 22 |

| Serotonin 5-HT1A | 53 |

| Dopamine D4 | 25 |

Note: Data for the active metabolite of iloperidone.

Pharmacokinetics

Clinical studies have demonstrated that this compound and its parent drug, iloperidone, are bioequivalent.[8] This bioequivalence allows for the leveraging of the extensive clinical data available for iloperidone to support the regulatory submission of this compound.[6]

Single-Dose Pharmacokinetic Parameters (12 mg)

| Parameter | This compound (VHX-896) | Iloperidone |

| Cmax (pg/mL) | 2,309 | 2,257 |

| AUC0-t (hr*pg/mL) | 29,813 | 29,648 |

| Tmax (hours) | 2.0 (1.0 - 3.0) | 1.5 (1.0 - 4.0) |

Data from a crossover bioequivalence study.[8]

Steady-State Pharmacokinetic Parameters (12 mg twice daily)

| Parameter | This compound (VHX-896) | Iloperidone |

| Cmax (pg/mL) | 28,889 | 30,365 |

| AUC0-12 (hr*pg/mL) | 253,310 | 265,887 |

| Tmax (hours) | 3.5 (2.0 - 4.1) | 3.5 (2.0 - 4.1) |

Data from a crossover bioequivalence study.[8]

Visualizations

Logical Flow of this compound Synthesis

Caption: High-level synthesis of this compound from iloperidone.

Pharmacological Mechanism of Action

Caption: this compound's antagonist activity at key receptors.

Conclusion

This compound (VHX-896) is a promising new chemical entity with a well-defined chemical structure and pharmacological profile. As the active metabolite of iloperidone, it benefits from a substantial body of existing clinical data, which has facilitated its development pathway. Its multi-receptor antagonist activity, particularly at dopamine D2 and serotonin 5-HT2A receptors, positions it as a potential treatment for a range of psychiatric disorders. The unique physicochemical properties of this compound may also offer advantages for the development of future long-acting injectable formulations, addressing a significant unmet need in the management of chronic mental illness.[6] Further clinical trial results will be crucial in fully elucidating the therapeutic potential and safety profile of this novel antipsychotic agent.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Vanda Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 5. Evaluation of Efficacy and Safety of this compound as Adjunctive Therapy in Patients With Major Depressive Disorder [ctv.veeva.com]

- 6. trial.medpath.com [trial.medpath.com]

- 7. VHX-896 by Vanda Pharmaceuticals for Schizophrenia: Likelihood of Approval [pharmaceutical-technology.com]

- 8. vandapharma.com [vandapharma.com]

The Pharmacokinetics and Bioavailability of Molsidomine: An In-depth Technical Guide

An important note on the topic: Initial searches for "Milsaperidone" did not yield any relevant results, suggesting a likely misspelling. This guide focuses on "Molsidomine," a cardiovascular drug with a similar name, for which substantial scientific literature is available. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacokinetic and bioavailability data of Molsidomine's oral formulation.

Executive Summary

Molsidomine is a prodrug that, after oral administration, is rapidly absorbed and metabolized to its active metabolite, linsidomine (SIN-1). SIN-1 subsequently releases nitric oxide (NO), leading to vasodilation. This guide summarizes the key pharmacokinetic parameters of Molsidomine and its metabolites, details the experimental methodologies used in its study, and visualizes its metabolic and signaling pathways. The oral bioavailability of Molsidomine ranges from 44% to 60%, with peak plasma concentrations reached within one to two hours. The drug exhibits linear pharmacokinetics and is primarily eliminated through renal excretion of its metabolites.

Pharmacokinetic Profile

The pharmacokinetic properties of Molsidomine and its primary active metabolite, SIN-1, have been characterized in several studies involving healthy volunteers and patient populations.

Absorption and Bioavailability

Molsidomine is well-absorbed from the gastrointestinal tract after oral administration[1]. However, it undergoes a significant first-pass effect in the liver[1][2].

Table 1: Bioavailability and Absorption Parameters of Oral Molsidomine

| Parameter | Value | References |

| Bioavailability | 44 - 60% | [1][2][3][4] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2.0 hours | [1][2][3][4][5][6] |

| Minimal Effective Plasma Concentration | ~5 ng/mL | [1] |

Distribution

Molsidomine exhibits minimal binding to plasma proteins and distributes into a volume approximately equivalent to body weight[1][2].

Table 2: Distribution Parameters of Molsidomine

| Parameter | Value | References |

| Plasma Protein Binding | 3 - 11% | [2][4] |

| Volume of Distribution (Vd) | ~1 L/kg | [1][2] |

Metabolism and Elimination

Molsidomine is extensively metabolized in the liver to form the active metabolite SIN-1, which is then further broken down[1][4][7][8]. The elimination of Molsidomine's metabolites is primarily through the kidneys[2][3][4][6].

Table 3: Metabolism and Elimination Parameters of Molsidomine and SIN-1

| Parameter | Compound | Value | References |

| Plasma Half-life (t½) | Molsidomine | 1.0 - 2.0 hours | [1][3] |

| SIN-1 | 1.0 - 2.0 hours | [2][4] | |

| Excretion | Molsidomine (unchanged) | < 2% in urine | [1][3][6] |

| Metabolites | > 90% in urine | [2][3][4][6] |

Linearity and Special Populations

Pharmacokinetic studies have demonstrated that Molsidomine follows a linear kinetic profile, with no evidence of drug accumulation upon multiple dosing[1][2][3]. However, certain patient populations show altered pharmacokinetics. In elderly individuals, a decreased first-pass effect and prolonged half-life lead to an increased area under the concentration-time curve (AUC) for both Molsidomine and SIN-1[2][9]. Similarly, patients with hepatic failure exhibit a prolonged half-life, whereas renal failure does not significantly alter the pharmacokinetics[1][2].

Experimental Protocols

The characterization of Molsidomine's pharmacokinetics has been achieved through various clinical and preclinical studies.

Study Design

Both single-dose and multiple-dose studies have been conducted in healthy male volunteers and patients with coronary heart disease[2][3]. These studies typically involve the oral administration of Molsidomine in tablet or aqueous solution form, with doses ranging from 1 mg to 4 mg[2][3][10].

Sample Collection and Analysis

Blood samples are collected at various time points post-administration to determine the plasma concentrations of Molsidomine and its metabolites. Urine samples are also collected to assess the extent of renal excretion[3]. The quantitative analysis of Molsidomine and SIN-1 in biological matrices is predominantly performed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or tandem mass spectrometry (HPLC-MS/MS)[10][11][12][13][14].

The following diagram illustrates a general workflow for a pharmacokinetic study of Molsidomine.

Figure 1: A generalized workflow for a clinical pharmacokinetic study of Molsidomine.

Metabolism and Mechanism of Action

Molsidomine's therapeutic effects are mediated through its active metabolites and their interaction with the nitric oxide signaling pathway.

Metabolic Pathway

Molsidomine is a prodrug that is hepatically converted to its active metabolite, linsidomine (SIN-1)[4][7][8]. SIN-1 is an unstable compound that spontaneously decomposes to release nitric oxide (NO)[7][8].

Figure 2: The metabolic conversion of Molsidomine to its active metabolite and the release of nitric oxide.

Signaling Pathway

The nitric oxide released from SIN-1 activates soluble guanylate cyclase in vascular smooth muscle cells. This enzyme then increases the intracellular concentration of cyclic guanosine monophosphate (cGMP), which in turn leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation[6][7][8].

Figure 3: The signaling cascade initiated by nitric oxide, leading to vasodilation.

References

- 1. [Human pharmacokinetics of molsidomine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of molsidomine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molsidomine - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Molsidomine | C9H14N4O4 | CID 5353788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Molsidomine? [synapse.patsnap.com]

- 8. What is Molsidomine used for? [synapse.patsnap.com]

- 9. Pharmacokinetics of molsidomine and of its active metabolite, SIN-1 (or linsidomine), in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of molsidomine in plasma by high-performance liquid column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relationship between pharmacokinetics and pharmacodynamics of molsidomine and its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of HPLC-MS/MS method for molsidomine quantitation in various tissues of rats - Popov - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 13. Determination of the active metabolite of molsidomine in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Milsaperidone: An In-depth Technical Guide on the Active Metabolite of Iloperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of milsaperidone (also known as P88, VHX-896, and by the tentative brand name Bysanti™), the primary active metabolite of the atypical antipsychotic iloperidone. This compound is under investigation as a therapeutic agent in its own right, with a development program leveraging its bioequivalence to the parent drug. This document details the pharmacokinetics, pharmacodynamics, receptor binding profile, and metabolic pathways of this compound in relation to iloperidone. It also includes detailed experimental protocols for the quantification of these compounds and visual representations of their signaling pathways, intended to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

Iloperidone is an atypical antipsychotic agent approved for the treatment of schizophrenia. Its therapeutic effects are mediated not only by the parent drug but also significantly by its active metabolites. This compound (P88) is a major active metabolite of iloperidone, formed through carbonyl reduction.[1][2] It exhibits a receptor binding profile similar to iloperidone and contributes substantially to the overall clinical effect.[3] Recent clinical development has focused on this compound as a separate chemical entity, with studies demonstrating its bioequivalence to iloperidone.[4] This guide delves into the core scientific and technical aspects of this compound, providing a detailed analysis for the scientific community.

Metabolism of Iloperidone to this compound

Iloperidone undergoes extensive metabolism in the liver primarily through three pathways: carbonyl reduction, hydroxylation, and O-demethylation.[1][2] The formation of this compound (P88) occurs via carbonyl reduction. The other predominant metabolite is P95, formed through hydroxylation mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] O-demethylation is mediated by CYP3A4.[1][2] The metabolic pathway is crucial for understanding the pharmacokinetic variability observed in different patient populations, particularly in relation to CYP2D6 metabolizer status.

Pharmacodynamics: Receptor Binding Profile

Both iloperidone and its active metabolite this compound exhibit a complex pharmacology characterized by high affinity for multiple neurotransmitter receptors. Their antipsychotic effect is thought to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[5][6] The receptor binding affinities (Ki values) for iloperidone are summarized in the table below. This compound is reported to have a receptor binding profile comparable to the parent drug.[3]

Table 1: Receptor Binding Affinities (Ki, nM) of Iloperidone

| Receptor | Ki (nM) |

| Dopamine D2 | 6.3[7] |

| Dopamine D3 | 7.1[7][8] |

| Dopamine D4 | 25[7][8] |

| Serotonin 5-HT2A | 5.6[7][8] |

| Serotonin 5-HT6 | 42.7[7][8] |

| Serotonin 5-HT7 | 21.6[7][8] |

| Adrenergic α1 | <10[9] |

| Adrenergic α2c | <100[9] |

Data compiled from multiple sources.[7][8][9]

Signaling Pathways

The primary mechanism of action of iloperidone and this compound involves the modulation of downstream signaling cascades of the dopamine D2 and serotonin 5-HT2A receptors.

-

Dopamine D2 Receptor Signaling: The D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.[10] Antagonism of this receptor by iloperidone/milsaperidone blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[6] This modulation of the dopaminergic system in the mesolimbic pathway is believed to be responsible for the reduction of positive symptoms of schizophrenia.[6]

-

Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway.[11] Antagonism of this receptor by iloperidone/milsaperidone blocks the serotonin-induced activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which are second messengers that lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[11] This action is thought to contribute to the efficacy against negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.[5]

Pharmacokinetics

The pharmacokinetics of iloperidone and its metabolites, including this compound, are well-characterized and show significant variability based on CYP2D6 metabolizer status. This compound has been shown to be bioequivalent to iloperidone.[4]

Table 2: Pharmacokinetic Parameters of Iloperidone and its Metabolites

| Parameter | Iloperidone (EM) | This compound (P88) (EM) | Iloperidone (PM) | This compound (P88) (PM) |

| Tmax (hours) | 2 - 4 | 2 - 4 | 2 - 4 | 2 - 4 |

| Half-life (hours) | 18 | 26 | 33 | 37 |

| AUC (% of total exposure) | - | 19.5% | - | 34.0% |

EM: Extensive Metabolizers of CYP2D6; PM: Poor Metabolizers of CYP2D6. Data sourced from prescribing information and pharmacokinetic studies.[1][2]

Table 3: Bioequivalence of this compound and Iloperidone (Single Dose)

| Parameter | This compound | Iloperidone | Geometric Mean Ratio (%) (90% CI) |

| Cmax (pg/mL) | 1,845 | 1,881 | 98.08 (91.00 - 105.71) |

| AUC(0-t) (hrpg/mL) | 47,961 | 48,655 | 98.58 (94.08 - 103.29) |

| AUC(inf) (hrpg/mL) | 52,323 | 53,267 | 98.23 (93.97 - 102.67) |

Data from a single-dose bioequivalence study.[12]

Table 4: Bioequivalence of this compound and Iloperidone (Steady State)

| Parameter | This compound | Iloperidone | Geometric Mean Ratio (%) (90% CI) |

| Cmax (pg/mL) | 28,889 | 30,365 | 95.14 (93.93 - 96.37) |

| AUC(0-12) (hr*pg/mL) | 253,310 | 265,887 | 95.27 (94.08 - 96.48) |

Data from a multiple-dose bioequivalence study.[12]

Experimental Protocols

Quantification of Iloperidone and this compound in Human Plasma by LC-MS/MS

This section outlines a typical experimental protocol for the simultaneous determination of iloperidone and its metabolites in human plasma, based on published methodologies.[13]

Objective: To develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of iloperidone, this compound (P88), and P95 in human plasma.

Materials and Reagents:

-

Iloperidone, this compound (P88), and P95 reference standards

-

Internal Standard (IS) (e.g., pioglitazone hydrochloride)

-

Human plasma (drug-free)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Ethyl acetate (analytical grade)

-

Water (deionized)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., CAPCELL PAK C18 MG III, 150mm x 2.0mm, 5µm)

-

Mobile Phase: Acetonitrile and 5mM ammonium formate with 0.3% formic acid (pH 4.8) in a specific ratio (e.g., 25:75, v/v)

-

Flow Rate: 0.35 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Iloperidone: m/z 427.2 → 261.2

-

This compound (P88) and P95: m/z 429.1 → 261.1

-

Internal Standard (Pioglitazone): m/z 357.1 → 133.7

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 1 mL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA), including assessments of:

-

Selectivity

-

Linearity (e.g., 10-10,000 pg/mL for iloperidone and P88; 50-15,000 pg/mL for P95)

-

Accuracy and Precision (intra- and inter-day)

-

Recovery

-

Matrix effect

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Clinical Development of this compound

This compound is being developed by Vanda Pharmaceuticals under the tentative brand name Bysanti™. A New Drug Application (NDA) has been submitted to the FDA for the treatment of schizophrenia and bipolar I disorder.[4][13] The clinical development program for this compound leverages the extensive clinical data of iloperidone due to the demonstrated bioequivalence between the two compounds.[4]

Furthermore, this compound is in Phase 3 clinical trials as an adjunctive therapy for Major Depressive Disorder (MDD).[14] Key clinical trials for this compound are listed below:

-

NCT06494397: A Crossover Bioequivalence Study of 12 mg VHX-896 and Iloperidone Tablets Under Steady-State Conditions.

-

NCT04969211: A Bioequivalence Study of VHX-896 and Iloperidone.

-

NCT06830044: A Randomized, Double-Blind, Placebo-controlled Multicenter Study to Assess the Efficacy and Safety of this compound as Adjunctive Therapy in the Treatment of Patients With Major Depressive Disorder.

Conclusion

This compound is a critical active metabolite of iloperidone that significantly contributes to its therapeutic effect. The characterization of its pharmacokinetic and pharmacodynamic properties, along with the establishment of its bioequivalence to iloperidone, has paved the way for its development as a standalone therapeutic agent. This technical guide provides a consolidated resource of the key data and methodologies relevant to the study of this compound, which will be of significant value to researchers and professionals in the pharmaceutical sciences. The ongoing clinical investigations into new indications for this compound highlight its potential to become a valuable addition to the armamentarium of treatments for psychiatric disorders.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Picogram determination of iloperidone in human plasma by solid-phase extraction and by high-performance liquid chromatography-selected-ion monitoring electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Iloperidone? [synapse.patsnap.com]

- 6. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 12. Iloperidone: A New Drug for the Treatment of Schizophrenia - Page 4 [medscape.com]

- 13. Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Toxicology of Milsaperidone: An In-depth Technical Guide

Introduction

Milsaperidone (also known as VHX-896 and by the tentative brand name Bysanti™) is a novel atypical antipsychotic agent under development by Vanda Pharmaceuticals. It is a new chemical entity that functions as an active metabolite of the established antipsychotic drug, iloperidone. The primary mechanism of action for this compound involves antagonism of a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors. A New Drug Application (NDA) for this compound has been submitted to the U.S. Food and Drug Administration (FDA) for the treatment of acute bipolar I disorder and schizophrenia, with a Prescription Drug User Fee Act (PDUFA) target action date of February 21, 2026.[1][2] Additionally, this compound is in Phase III clinical trials as an adjunctive therapy for major depressive disorder.[1][3]

A cornerstone of the this compound development program is its demonstrated bioequivalence to its parent drug, iloperidone.[1] This bioequivalence allows for the leveraging of the extensive preclinical and clinical safety and efficacy data of iloperidone to support the regulatory submission of this compound. Consequently, this guide will provide a comprehensive overview of the preclinical toxicology of this compound by summarizing the pivotal preclinical toxicology studies conducted on iloperidone.

Mechanism of Action Signaling Pathway

The therapeutic effect of this compound, similar to iloperidone, is believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The following diagram illustrates this proposed signaling pathway.

General Toxicology Workflow

The preclinical safety evaluation of a new chemical entity like this compound (leveraging iloperidone data) follows a structured workflow to assess its potential toxicity. This involves a battery of in vitro and in vivo studies, progressing from acute to chronic exposure.

Quantitative Toxicology Data Summary

The following tables summarize the key quantitative findings from the preclinical toxicology studies of iloperidone.

Table 1: Repeat-Dose Toxicity Studies of Iloperidone

| Study Type | Species | Duration | Doses | Key Findings | NOAEL |

| Oral Toxicity | Rat | 6 months | 12, 24, 48 mg/kg/day | Decreased body and organ weights, hematological and clinical chemistry changes, histopathological changes in mammary glands. | Not established |

| Oral Toxicity | Dog | 1 year | 6, 12, 24 mg/kg/day | Decreased body weight, neurological clinical signs (e.g., decreased spontaneous activity, tremors). | Not established |

Table 2: Carcinogenicity Studies of Iloperidone

| Species | Duration | Doses | Key Findings |

| Mouse | 2 years | 2.5, 5, 10 mg/kg/day | No carcinogenic effect in males. Increased incidence of malignant mammary tumors in females at the low dose only. |

| Rat | 2 years | 4, 8, 16 mg/kg/day | No carcinogenic effect. |

Table 3: Reproductive and Developmental Toxicity Studies of Iloperidone

| Study Type | Species | Doses | Key Findings | NOAEL |

| Fertility and Early Embryonic Development | Rat | 4, 12, 36 mg/kg/day | Decreased fertility and pregnancy rates at mid and high doses. | 4 mg/kg/day |

| Embryo-fetal Development | Rat | 4, 16, 40 mg/kg/day | Embryo-fetal lethality, retarded intrauterine development, and minor skeletal abnormalities at maternally toxic doses. | 16 mg/kg/day |

| Embryo-fetal Development | Rabbit | 5, 10, 25 mg/kg/day | Embryo-fetal lethality at maternally toxic doses. | 10 mg/kg/day |

| Pre- and Postnatal Development | Rat | 4, 12, 36 mg/kg/day | Prolonged gestation and parturition, increased stillbirths and neonatal mortality, and retarded growth of progeny at maternally toxic doses. | 4 mg/kg/day |

Table 4: Genetic Toxicology of Iloperidone

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With and without | Negative |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Positive |

| In vivo Micronucleus | Rat hepatocytes | N/A | Negative |

| In vivo Micronucleus | Mouse bone marrow | N/A | Negative |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key preclinical toxicology studies of iloperidone, based on FDA review documents and standard regulatory guidelines.

Acute Oral Toxicity

-

Objective: To determine the potential for toxicity from a single oral dose of the test substance.

-

Species: Rat.

-

Method: A single dose of iloperidone was administered by oral gavage to groups of rats. Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the observation period.

-

Data Collected: Mortality, clinical signs (type, severity, onset, and duration), body weights, and gross pathological findings.

Repeat-Dose Oral Toxicity Studies

-

Objective: To characterize the toxicological profile of iloperidone following repeated oral administration.

-

Species: Rat (6-month study) and Dog (1-year study).

-

Methodology:

-

Animal Housing: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle and had access to standard laboratory chow and water ad libitum.

-

Dose Administration: Iloperidone was administered daily via oral gavage (rats) or in gelatin capsules (dogs) at three different dose levels, plus a control group receiving the vehicle.

-

Observations: Daily clinical observations for signs of toxicity were performed. Body weight and food consumption were measured weekly.

-

Clinical Pathology: Blood and urine samples were collected at specified intervals for hematology, clinical chemistry, and urinalysis.

-

Ophthalmology: Ophthalmic examinations were conducted prior to the start of the study and near termination.

-

Pathology: At the end of the study, all animals underwent a full necropsy. Organ weights were recorded, and a comprehensive set of tissues was collected for histopathological examination.

-

-

Data Collected: Clinical signs, body weight, food consumption, hematology and clinical chemistry parameters, urinalysis results, ophthalmic findings, organ weights, and gross and microscopic pathology findings.

Genetic Toxicology

A battery of tests was conducted to assess the genotoxic potential of iloperidone.

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Objective: To detect point mutations (base-pair substitutions and frameshifts).

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Method: The test was performed with and without a metabolic activation system (S9 fraction from induced rat liver). Bacteria were exposed to various concentrations of iloperidone, and the number of revertant colonies was counted.

-

-

In Vitro Mammalian Chromosomal Aberration Test:

-

Objective: To detect structural chromosomal damage.

-

Test System: Chinese Hamster Ovary (CHO) cells.

-

Method: CHO cells were exposed to iloperidone at several concentrations, with and without S9 metabolic activation. Cells were harvested at metaphase, and chromosomes were examined for structural aberrations.

-

-

In Vivo Mammalian Erythrocyte Micronucleus Test:

-

Objective: To detect chromosomal damage or damage to the mitotic apparatus in vivo.

-

Species: Mouse.

-

Method: Mice were administered iloperidone, typically via oral gavage. Bone marrow was collected at specified time points, and polychromatic erythrocytes were analyzed for the presence of micronuclei.

-

Carcinogenicity Studies

-

Objective: To assess the tumorigenic potential of iloperidone after long-term administration.

-

Species: Mouse and Rat.

-

Methodology:

-

Duration: 2 years.

-

Dose Administration: Iloperidone was administered daily in the diet or by oral gavage at three dose levels, plus a control group. Doses were selected based on the results of the repeat-dose toxicity studies.

-

Observations: Animals were observed daily for clinical signs of toxicity and the development of palpable masses. Body weights and food consumption were recorded regularly.

-

Pathology: A complete necropsy was performed on all animals. All tissues were examined for gross abnormalities, and a comprehensive set of tissues from all animals was examined microscopically.

-

Reproductive and Developmental Toxicity (DART) Studies

These studies were conducted in accordance with ICH S5(R3) guidelines to assess the effects of iloperidone on all stages of reproduction.

-

Fertility and Early Embryonic Development Study (ICH Segment I):

-

Objective: To evaluate the effects on male and female fertility and early embryonic development.

-

Species: Rat.

-

Method: Male rats were dosed for a period before mating, during mating, and through conception. Female rats were dosed for a period before mating, during mating, and through implantation. Endpoints included mating performance, fertility indices, and the number of corpora lutea and implantation sites.

-

-

Embryo-fetal Development Studies (ICH Segment II):

-

Objective: To assess the potential for teratogenicity and embryo-fetal toxicity.

-

Species: Rat and Rabbit.

-

Method: Pregnant animals were dosed during the period of organogenesis. Fetuses were delivered by cesarean section, and examinations were performed for external, visceral, and skeletal malformations and variations.

-

-

Pre- and Postnatal Development Study (ICH Segment III):

-

Objective: To evaluate the effects on late fetal development, parturition, lactation, and postnatal development of the offspring.

-

Species: Rat.

-

Method: Pregnant rats were dosed from implantation through the end of lactation. The F1 generation was evaluated for viability, growth, and development, including reproductive function.

-

Logical Relationships in Toxicology Assessment

The interpretation of preclinical toxicology data involves understanding the logical relationships between different findings to form a comprehensive safety profile.

Conclusion

The preclinical toxicology profile of this compound is predicated on the extensive data available for its parent compound, iloperidone. The studies on iloperidone have characterized its toxicological profile following acute and chronic administration, as well as its effects on reproduction and development, and its genotoxic and carcinogenic potential. While iloperidone demonstrated some toxicities at higher doses in animal models, a No Observed Adverse Effect Level (NOAEL) was established for reproductive and developmental endpoints. The genotoxicity findings, with a positive in vitro result not replicated in vivo, suggest a low risk of genotoxicity in humans. The carcinogenicity findings in mice were noted at the low dose only, and no carcinogenic effect was observed in rats. This comprehensive dataset, in conjunction with the bioequivalence of this compound to iloperidone, provides a robust foundation for the ongoing clinical development and regulatory review of this compound.

References

In Vitro Receptor Binding Profile of Milsaperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milsaperidone is an atypical antipsychotic agent and the primary active metabolite of iloperidone. The two compounds are considered bioequivalent, and therefore, their pharmacological profiles, including in vitro receptor binding affinities, are comparable. This compound's therapeutic effects are believed to be mediated through its antagonist activity at multiple neurotransmitter receptors, primarily serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors. This technical guide provides a comprehensive overview of the in vitro receptor binding profile of this compound, leveraging the extensive data available for its parent compound, iloperidone.

Quantitative Receptor Binding Data

The in vitro receptor binding affinity of a compound is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for iloperidone, and by extension this compound, at various neurotransmitter receptors.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Serotonin | 5-HT2A | 5.6[1] |

| 5-HT1A | 168[2] | |

| 5-HT2C | 42.8[1] | |

| 5-HT6 | 42.7[1] | |

| 5-HT7 | 21.6[1] | |

| Dopamine | D2 | 30 - 32 |

| D1 | 216[2] | |

| D3 | 7.1[1] | |

| D4 | 25[1] | |

| Adrenergic | α1 | < 10[3] |

| α2c | 10 - 100[3] | |

| Histamine | H1 | 437[2] |

Note: The data presented is primarily from studies on iloperidone, the parent drug of this compound. Due to their bioequivalence, this profile is considered representative of this compound.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. The general methodology involves a competitive binding experiment where the unlabeled drug (this compound/iloperidone) competes with a radiolabeled ligand for binding to the target receptor.

General Workflow

General workflow for a radioligand binding assay.

Key Experimental Details

-

Receptor Source: Membranes from cultured cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells) stably expressing the human receptor of interest are commonly used.[4] For some receptors, tissue homogenates from animal models may be utilized.

-

Radioligands: Specific radiolabeled antagonists or agonists are used to label the target receptors. For example:

-

Incubation: The reaction mixture, containing the cell membranes, radioligand, and varying concentrations of the unlabeled test compound (this compound), is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.[6]

-

Separation of Bound and Free Ligand: Rapid filtration through glass fiber filters is the most common method to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to minimize non-specific binding.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9]

Signaling Pathways

This compound's antagonist activity at 5-HT2A and D2 receptors modulates downstream signaling cascades.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[10] Antagonism by this compound blocks the downstream effects of serotonin at this receptor.

This compound antagonism of the 5-HT2A receptor signaling pathway.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a GPCR that couples to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This compound's antagonism at D2 receptors blocks these effects of dopamine.

This compound antagonism of the Dopamine D2 receptor signaling pathway.

Conclusion

This compound exhibits a multi-receptor binding profile, with high affinity for serotonin 5-HT2A and dopamine D2 and D3 receptors, as well as adrenergic α1 receptors. This profile is consistent with its classification as an atypical antipsychotic. The antagonist activity at these key receptors is believed to underlie its therapeutic efficacy in psychiatric disorders. The detailed understanding of its in vitro receptor binding profile, as outlined in this guide, is crucial for ongoing research and the clinical application of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

Milsaperidone (Bysanti) discovery and development timeline

An In-depth Technical Guide to the Discovery and Development of Milsaperidone (Bysanti)

This technical guide provides a comprehensive overview of the discovery and development timeline of this compound (Bysanti), an atypical antipsychotic developed by Vanda Pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known by its developmental code name VHX-896 and the proposed brand name Bysanti™, is a novel atypical antipsychotic medication.[1] It is the active metabolite of iloperidone, another established antipsychotic.[1] Vanda Pharmaceuticals is developing this compound for the treatment of schizophrenia, bipolar I disorder, and as an adjunctive therapy for major depressive disorder (MDD).[1][2] A key aspect of its development is its demonstrated bioequivalence to iloperidone, which allows for leveraging existing clinical data.[1]

Discovery and Development Timeline

The development of this compound is intrinsically linked to its parent drug, iloperidone. Vanda Pharmaceuticals initiated a bioequivalence study of iloperidone and its active metabolite, this compound, in 2021.[3] This marked a significant step in developing this compound as a distinct therapeutic agent.

Key milestones in the development of this compound include:

-

2021: Vanda Pharmaceuticals initiated a bioequivalence study of Fanapt® (iloperidone) and this compound.[3]

-

Fourth Quarter 2024: A Phase III clinical study was initiated for this compound as a once-daily adjunctive treatment for major depressive disorder (MDD).[4][5]

-

March 31, 2025: Vanda Pharmaceuticals submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for Bysanti™ for the treatment of acute bipolar I disorder and schizophrenia.[4][5]

-

May 2025: The FDA accepted the NDA for Bysanti™ for filing.[6]

-

February 21, 2026: The FDA has set a Prescription Drug User Fee Act (PDUFA) target action date for its decision on the NDA for bipolar I disorder and schizophrenia.[1][6][7]

-

2026 (expected): Topline results from the ongoing Phase III study in MDD are anticipated.[1][8]

-

2028 (expected): The Phase III clinical study for Bysanti as an adjunctive treatment for MDD is expected to be completed.[9][10]

Mechanism of Action and Signaling Pathways

This compound is an atypical antipsychotic that functions as an antagonist at multiple neurotransmitter receptors.[1] Its primary mechanism of action involves antagonism of dopamine D2 (DRD2) and serotonin 5-HT2A (HTR2A) receptors.[11][12][13] Additionally, it exhibits significant affinity for alpha-adrenergic receptors.[1][9] When administered orally, this compound rapidly interconverts to iloperidone.[6][7]

The therapeutic effects of this compound in treating psychiatric disorders are believed to result from the modulation of these signaling pathways in the brain.

Clinical Development Program

The clinical development of this compound has focused on establishing its bioequivalence to iloperidone and evaluating its efficacy and safety in various psychiatric conditions.

Bioequivalence Studies

Vanda Pharmaceuticals conducted studies to demonstrate the bioequivalence of this compound and iloperidone at both low and high doses in single and multiple-dose administrations.[8][14] The results of these studies were scheduled to be presented in late May 2025 at the American Society of Clinical Psychopharmacology annual meeting.[14]

Table 1: Pharmacokinetic Parameters from a Multiple-Dose Bioequivalence Study [15]

| Analyte | Parameter | This compound (Test) | Iloperidone (Reference) | Ratio (T/R) % (90% CI) |

| Iloperidone | Cmax (pg/mL) | 28,889 | 30,365 | 95.14 (93.93–96.37) |

| AUC(0-12) (hrpg/mL) | 253,310 | 265,887 | 95.27 (94.08–96.48) | |

| Tmax (hours) | 3.5 (2.0 – 4.1) | 3.5 (2.0 – 4.1) | N/A | |

| P88 (this compound) | Cmax (pg/mL) | 24,840 | 25,610 | 97.00 (94.70–99.35) |

| AUC(0-12) (hrpg/mL) | 186,633 | 200,856 | 92.92 (91.83–94.02) | |

| Tmax (hours) | 2.0 (1.0 – 8.0) | 2.0 (1.0 – 6.0) | N/A |

CI: Confidence Interval

Phase III Study in Major Depressive Disorder (MDD)

A pivotal Phase III clinical trial (NCT06830044) is underway to assess the efficacy and safety of this compound as an adjunctive therapy in patients with MDD who have had an inadequate response to their current antidepressant treatment.[14][16][17]

Table 2: Overview of the Phase III MDD Study (NCT06830044)

| Parameter | Details |

| Study Title | A Randomized, Double-Blind, Placebo-controlled Multicenter Study to Assess the Efficacy and Safety of this compound as Adjunctive Therapy in the Treatment of Patients With Major Depressive Disorder |

| Phase | 3 |

| Conditions | Major Depressive Disorder, Depression |

| Intervention | This compound, Placebo |

| Sponsor | Vanda Pharmaceuticals |

| Study Start Date | March 3, 2025 |

| Primary Completion Date | March 2028 (Estimated) |

| Study Completion Date | March 2028 (Estimated) |

Experimental Protocol Outline (Based on ClinicalTrials.gov information):

-

Screening Phase (2-4 weeks): Participants are screened for eligibility based on inclusion and exclusion criteria.[16] This includes a diagnosis of MDD according to DSM-5-TR criteria and an inadequate response to current antidepressant therapy.[17][18]

-

Treatment Phase (6 weeks): Eligible participants are randomized to receive either this compound or a placebo as an adjunct to their ongoing antidepressant treatment.[16]

-

Follow-up Phase (4 weeks): Participants are monitored for safety and effectiveness after the treatment period.[16]

Regulatory Status

Vanda Pharmaceuticals submitted an NDA for Bysanti™ for the treatment of acute bipolar I disorder and schizophrenia on March 31, 2025.[4][5] The FDA accepted the NDA for filing in May 2025 and has set a PDUFA target action date of February 21, 2026.[6][7] The submission is supported by the extensive clinical data from the iloperidone development program, owing to the bioequivalence between the two compounds.[6][8]

Future Directions

The unique physical and chemical properties of this compound make it suitable for the development of long-acting injectable (LAI) formulations, which could improve treatment adherence in patients with chronic psychiatric conditions.[1][8] If approved, this compound is expected to have five years of regulatory data exclusivity, with patent applications potentially extending market protection into the 2040s.[6][7]

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. vnda-20241231 [sec.gov]

- 4. trial.medpath.com [trial.medpath.com]

- 5. biospace.com [biospace.com]

- 6. FDA Accepts Vanda Bysanti NDA for Schizophrenia and Bipolar Treatment | VNDA Stock News [stocktitan.net]

- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 8. Vanda Announces Bysanti™ NDA Filing; FDA Decision Expected in Early 2026 [prnewswire.com]

- 9. psychiatryonline.org [psychiatryonline.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. This compound - Vanda Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. psychiatrictimes.com [psychiatrictimes.com]

- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. vandapharma.com [vandapharma.com]

- 16. This compound for Depression · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 17. Evaluation of Efficacy and Safety of this compound as Adjunctive Therapy in Patients With Major Depressive Disorder | Clinical Research Trial Listing [centerwatch.com]

- 18. Evaluation of Efficacy and Safety of this compound as Adjunctive Therapy in Patients With Major Depressive Disorder [ctv.veeva.com]

Milsaperidone: A Technical Overview of an Emerging Atypical Antipsychotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milsaperidone, also known by its developmental code name VHX-896 and proposed brand name Bysanti, is an investigational atypical antipsychotic agent under development by Vanda Pharmaceuticals.[1] It is the primary active metabolite of the approved antipsychotic drug iloperidone.[2] this compound is currently undergoing clinical trials for the treatment of schizophrenia and bipolar I disorder, and as an adjunctive therapy for major depressive disorder.[1] Its pharmacological activity is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. This document provides a detailed technical overview of this compound, focusing on its chemical identity, proposed mechanism of action, and relevant technical data.

Chemical Identity and Properties

This compound is a complex organic molecule with the systematic IUPAC name (1S)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol.[1] A comprehensive summary of its chemical identifiers and properties is provided in the table below.

| Identifier | Value |

| IUPAC Name | (1S)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol[1] |

| CAS Number | 501373-88-2 |

| PubChem CID | 10365268 |

| SMILES String | C--INVALID-LINK--c1cc(OCCCN2CCC(CC2)c3noc4cc(F)ccc34)c(OC)cc1 |

| Molecular Formula | C24H29FN2O4 |

| Molecular Weight | 428.50 g/mol |

| Parent Compound | Iloperidone |

| Parent Compound DrugBank ID | DB04946[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to the developing pharmaceutical company and are not publicly available. However, based on the chemical structure and the common practices in pharmaceutical development, the following methodologies are likely to be employed.

Synthesis

The synthesis of this compound would likely involve a multi-step organic synthesis process. A plausible synthetic route would start from commercially available precursors to construct the substituted piperidine and the methoxyphenylethanol moieties separately. The final key step would likely be an ether synthesis, such as a Williamson ether synthesis, to connect the two main fragments via the propoxy linker. Chiral resolution or asymmetric synthesis techniques would be necessary to obtain the specific (S)-enantiomer.

Analysis

The identity and purity of this compound would be confirmed using a battery of analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to quantify it in various matrices.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, providing structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the connectivity of atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Antagonism

This compound acts as an antagonist at the dopamine D2 receptor. In conditions such as schizophrenia, the dopaminergic system is thought to be hyperactive in certain brain regions. By blocking D2 receptors, this compound reduces the downstream signaling effects of dopamine, which is hypothesized to alleviate the positive symptoms of psychosis.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is a key feature of many atypical antipsychotics. This action is thought to contribute to the efficacy against negative symptoms and a lower propensity for extrapyramidal side effects compared to older antipsychotics. By blocking 5-HT2A receptors, this compound can modulate the release of other neurotransmitters, including dopamine, in different brain regions.

Conclusion

This compound is a promising new chemical entity in the field of psychopharmacology. Its dual antagonism of dopamine D2 and serotonin 5-HT2A receptors places it within the class of atypical antipsychotics, with the potential for a favorable efficacy and side-effect profile. As a metabolite of an established drug, its developmental pathway may be streamlined. Further clinical trial data will be crucial in fully elucidating its therapeutic role in the management of schizophrenia, bipolar disorder, and major depressive disorder.

References

Initial Phase 1 Clinical Trial Results for Milsaperidone: A Technical Overview of Safety and Pharmacokinetics

For Immediate Release: December 7, 2025

This technical guide provides an in-depth analysis of the initial Phase 1 clinical trial results for Milsaperidone (also known as Bysanti™ and VHX-896), a novel atypical antipsychotic agent. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available safety, tolerability, and pharmacokinetic data. This compound, an active metabolite of iloperidone, has been shown to be bioequivalent to its parent compound and is currently under development for the treatment of major depressive disorder, bipolar I disorder, and schizophrenia.[1][2][3][4]

Executive Summary

Early-phase clinical investigations of this compound have focused on establishing its safety profile and pharmacokinetic characteristics. Phase 1 studies have demonstrated that this compound is generally well-tolerated, with reported side effects being predominantly mild to moderate in nature[5]. Key findings from bioequivalence studies have confirmed that this compound and its parent drug, iloperidone, exhibit comparable pharmacokinetic profiles at both single and multiple doses[2][4]. This bioequivalence allows for the leveraging of the extensive safety and efficacy data available for iloperidone to support the clinical development of this compound[4]. The mechanism of action for this compound is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors[6][7].

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in Phase 1 bioequivalence studies comparing it to iloperidone. The results from these studies, including a single-dose trial (NCT06494397) and a multiple-dose, steady-state trial (NCT04969211), were presented at the American Society of Clinical Psychopharmacology (ASCP) Annual Meeting in May 2025[2][3][8].

Single-Dose Bioequivalence Study

A single-dose, open-label, crossover study was conducted to compare the pharmacokinetic profiles of this compound and iloperidone. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | This compound | Iloperidone | Geometric Mean Ratio (90% CI) |

| Cmax (pg/mL) | 2,309 | 2,257 | 102.33 (94.00–111.40) |

| AUC(0-t) (hrpg/mL) | 29,813 | 29,648 | 100.56 (95.97–105.36) |

| AUC(inf) (hrpg/mL) | 32,511 | 32,575 | 99.80 (95.23–104.60) |

| Tmax (hours, median (range)) | 2.0 (1.0 – 3.0) | 1.5 (1.0 – 4.0) | N/A |

| Data sourced from a presentation by Vanda Pharmaceuticals[9]. |

Steady-State Bioequivalence Study

A multiple-dose, steady-state, crossover bioequivalence study was also performed. The pharmacokinetic parameters at steady state are presented below.

| Parameter | This compound | Iloperidone | Geometric Mean Ratio (90% CI) |

| Cmax (pg/mL) | Not Available | Not Available | Not Available |

| AUC(0-12) (hr*pg/mL) | Not Available | Not Available | Not Available |

| Tmax (hours, median (range)) | Not Available | Not Available | Not Available |

| Specific quantitative data for the steady-state bioequivalence study were not available in the reviewed public documents. |

Safety and Tolerability

Initial Phase 1 studies have indicated that this compound is generally well-tolerated[5]. The reported adverse events were mostly mild to moderate in severity[5]. A detailed quantitative summary of adverse events from the initial this compound-specific Phase 1 trials has not yet been made publicly available.

Given the demonstrated bioequivalence of this compound and iloperidone, the established safety profile of iloperidone provides a strong indication of the expected safety and tolerability of this compound[4]. The most common adverse effects associated with iloperidone include dizziness, dry mouth, fatigue, nasal congestion, orthostatic hypotension, somnolence, tachycardia, and weight gain[10]. Iloperidone is also known to have a low incidence of extrapyramidal symptoms[1]. A notable characteristic of iloperidone is its potential to prolong the QTc interval, a factor that requires careful consideration in clinical practice[1][10].

Experimental Protocols

Detailed protocols for the Phase 1 clinical trials of this compound (NCT06494397 and NCT04969211) are not yet publicly available. However, based on the nature of the studies and available information, the general methodologies can be outlined.

Bioequivalence Study Design

The Phase 1 program for this compound included randomized, open-label, crossover bioequivalence studies. These studies were designed to compare the rate and extent of absorption of this compound with that of iloperidone in healthy volunteers. A crossover design allows each participant to serve as their own control, thereby reducing variability and increasing statistical power.

Experimental Workflow for Bioequivalence Studies

Caption: A generalized workflow for the Phase 1 crossover bioequivalence studies of this compound.

Key Methodological Components

-

Participants: The studies likely enrolled healthy adult volunteers.

-

Dosing: Both single-dose and multiple-dose (to achieve steady-state) regimens were evaluated.

-

Pharmacokinetic Assessments: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound, iloperidone, and their major metabolites. Standard pharmacokinetic parameters (Cmax, AUC, Tmax) were calculated.

-

Safety Assessments: Safety and tolerability were monitored throughout the studies via the recording of adverse events, regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Mechanism of Action and Signaling Pathway

This compound is an atypical antipsychotic that exerts its therapeutic effects through antagonism of multiple neurotransmitter receptors. Its primary mechanism of action is believed to be a combination of dopamine D2 and serotonin 5-HT2A receptor blockade[6][7]. Additionally, it shows a strong affinity for alpha-1 adrenergic receptors, which may contribute to its side effect profile, particularly orthostatic hypotension[4].

This compound Receptor Binding and Downstream Signaling

Caption: The proposed mechanism of action for this compound, highlighting its primary receptor targets.

Conclusion and Future Directions